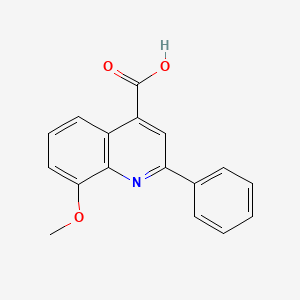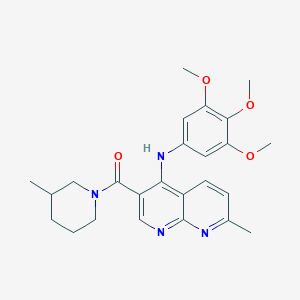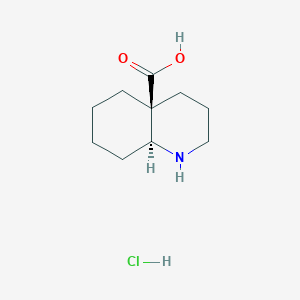
(4As,8aS)-2,3,4,5,6,7,8,8a-octahydro-1H-quinoline-4a-carboxylic acid;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(3S,4aS,8aS)-Decahydroisoquinolinecarboxylic Acid, Hydrochloride Salt” is a compound useful in organic synthesis . It has a molecular weight of 219.71 and a molecular formula of C10H18ClNO2 .
Molecular Structure Analysis
The IUPAC name of the compound is (3S)-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxylic acid hydrochloride . The compound’s canonical SMILES notation is C1CCC2CNC(CC2C1)C(=O)O.Cl .Physical And Chemical Properties Analysis
The compound is an off-white solid . It is soluble in DMSO, methanol, and water . It has a melting point of over 80°C .Aplicaciones Científicas De Investigación
Proteomics Research
This compound is utilized in proteomics , which is the large-scale study of proteins, particularly their structures and functions. It serves as a biochemical tool for understanding the complex interactions within the proteome, aiding in the identification of proteins and their modifications, interactions, and expression levels during cellular processes .
Pharmaceutical Testing
“EN300-7432080” is employed in pharmaceutical testing as a reference standard . Reference standards are critical for ensuring the identity, quality, purity, and potency of pharmaceutical products. They are used in method validation, calibration, and quality control processes across the pharmaceutical industry .
Chemical Synthesis
In chemical synthesis, this compound is a valuable intermediate. It can be used to synthesize a variety of complex molecules, including potential therapeutic agents. Its role in synthetic chemistry is pivotal due to its reactive carboxylic acid group, which can undergo various transformations .
Biochemical Assays
The compound is integral to biochemical assays where it may act as a substrate or inhibitor in enzymatic reactions. This application is essential for drug discovery and development, as it helps in screening for active compounds and understanding their mechanism of action .
Structural Biology
In structural biology, “EN300-7432080” can be used to study the three-dimensional structure of proteins. By interacting with proteins, it can help in the crystallization process or serve as a probe to study protein-ligand interactions, which is crucial for drug design .
Analytical Chemistry
Analytical chemists use this compound for method development and validation. It can be part of the calibration standards used in chromatography, mass spectrometry, or spectroscopy to ensure accurate and precise measurements of analytes in complex mixtures .
Material Science
The compound’s properties make it suitable for research in material science, particularly in the development of novel materials with specific functions. It could be used to modify surfaces or create new polymers with desired characteristics .
Educational Purposes
Lastly, “EN300-7432080” finds application in educational settings, particularly in advanced chemistry and biology laboratories at universities. It provides students with hands-on experience in various techniques and fosters a deeper understanding of biochemical and chemical principles .
Propiedades
IUPAC Name |
(4aS,8aS)-2,3,4,5,6,7,8,8a-octahydro-1H-quinoline-4a-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2.ClH/c12-9(13)10-5-2-1-4-8(10)11-7-3-6-10;/h8,11H,1-7H2,(H,12,13);1H/t8-,10-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDJIEIKWRZHGHU-GNAZCLTHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CCCNC2C1)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@]2(CCCN[C@H]2C1)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4As,8aS)-2,3,4,5,6,7,8,8a-octahydro-1H-quinoline-4a-carboxylic acid;hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

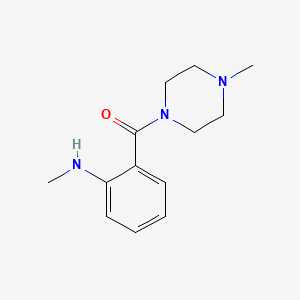
![(Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2577841.png)
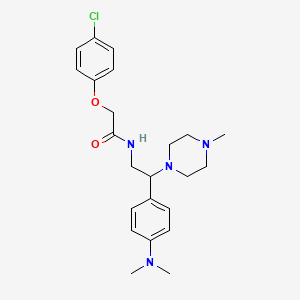
![2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2577845.png)

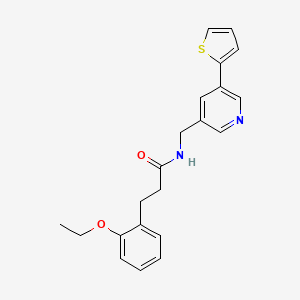
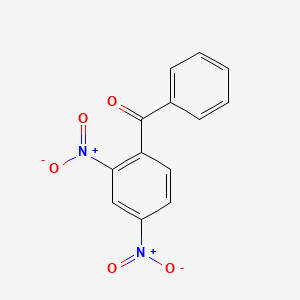
![N-(1-cyanocycloheptyl)-2-{2-[(1H-1,2,4-triazol-1-yl)methyl]piperidin-1-yl}acetamide](/img/structure/B2577851.png)

![7-(3,4-diethoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/no-structure.png)
